molecular formula C16H15FN4O B14925232 N-(4-fluoro-2-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-fluoro-2-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925232
M. Wt: 298.31 g/mol
InChI Key: WAFOGEBMNDTJAL-UHFFFAOYSA-N
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Description

N~4~-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of fluorinated heterocyclic compounds. This compound is characterized by the presence of a fluorine atom, a pyrazolo[3,4-b]pyridine core, and a carboxamide group. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .

Preparation Methods

The synthesis of N4-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

N~4~-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

N~4~-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

N~4~-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other fluorinated heterocyclic compounds such as:

The uniqueness of N4-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features and the presence of the pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H15FN4O/c1-9-6-11(17)4-5-14(9)20-16(22)12-7-10(2)19-15-13(12)8-18-21(15)3/h4-8H,1-3H3,(H,20,22)

InChI Key

WAFOGEBMNDTJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(C=C(C=C3)F)C

Origin of Product

United States

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